molecular formula C25H37NO B14500855 3-{[(4-Dodecylphenyl)methyl]amino}phenol CAS No. 63966-10-9

3-{[(4-Dodecylphenyl)methyl]amino}phenol

Cat. No.: B14500855
CAS No.: 63966-10-9
M. Wt: 367.6 g/mol
InChI Key: NQFHZATUZBEBFA-UHFFFAOYSA-N
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Description

3-{[(4-Dodecylphenyl)methyl]amino}phenol is an organic compound that belongs to the class of phenols and amines It features a phenolic hydroxyl group and an amine group attached to a benzene ring, with a dodecylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Dodecylphenyl)methyl]amino}phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a dodecylphenylmethylamine is reacted with a phenol derivative under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Dodecylphenyl)methyl]amino}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenolic ring undergoes substitution with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-{[(4-Dodecylphenyl)methyl]amino}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism of action of 3-{[(4-Dodecylphenyl)methyl]amino}phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amine group can form ionic or covalent bonds with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Methylphenyl)amino]phenol: Similar structure with a methyl group instead of a dodecyl group.

    4-Aminophenol: Lacks the dodecylphenyl substituent but shares the phenolic and amine functional groups.

    3-Aminophenol: Similar structure but without the dodecylphenyl substituent.

Uniqueness

This structural feature differentiates it from other phenolic amines and contributes to its specific chemical and biological activities .

Properties

CAS No.

63966-10-9

Molecular Formula

C25H37NO

Molecular Weight

367.6 g/mol

IUPAC Name

3-[(4-dodecylphenyl)methylamino]phenol

InChI

InChI=1S/C25H37NO/c1-2-3-4-5-6-7-8-9-10-11-13-22-16-18-23(19-17-22)21-26-24-14-12-15-25(27)20-24/h12,14-20,26-27H,2-11,13,21H2,1H3

InChI Key

NQFHZATUZBEBFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)CNC2=CC(=CC=C2)O

Origin of Product

United States

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